molecular formula C10H12F3N B13053343 (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

Cat. No.: B13053343
M. Wt: 203.20 g/mol
InChI Key: VPCYYXYOGNGJKO-JTQLQIEISA-N
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Description

(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a methyl group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine precursor.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine: Without the chiral center, this compound may exhibit different chemical and biological properties.

    Other trifluorophenyl amines: Compounds with similar trifluorophenyl groups but different substituents on the amine backbone.

Uniqueness

(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the trifluorophenyl group, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(1S)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine notable for its trifluoromethyl-substituted phenyl group. This compound has gained attention in medicinal chemistry due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its interaction with various biological targets.

  • Chemical Formula : C₁₀H₁₂F₃N
  • CAS Number : 1389320-37-9
  • Molecular Weight : 203.21 g/mol

The biological activity of this compound can be attributed to its ability to interact with biological receptors and enzymes. The presence of the amine functional group allows for various chemical transformations that can influence biological pathways. Compounds with trifluoromethyl groups often exhibit enhanced activity due to their electronic properties, which may modulate receptor interactions or enzyme activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Antichlamydial Activity : Research indicates that derivatives containing a trifluoromethyl group demonstrated significant antichlamydial activity. In particular, compounds with this substituent showed superior efficacy compared to those without it, suggesting the importance of the trifluoromethyl moiety in enhancing biological activity against Chlamydia species .

Comparative Studies

A comparative analysis of structural analogs reveals the unique biological profile of this compound:

Compound NameStructural FeaturesUnique Aspects
(S)-1-(2-Fluorophenyl)propan-1-amineFluorine instead of trifluoromethylLower lipophilicity
(R)-2-Methyl-1-(3-trifluoromethylphenyl)propan-1-amineDifferent position of trifluoromethylDifferent chiral center
2-Methylphenylpropan-1-amineNo fluorine substituentsLacks fluorinated properties

The trifluoromethyl group significantly enhances the electronic properties and biological activity of this compound compared to these analogs .

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound evaluated their antibacterial properties against various strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

CompoundMIC (µg/mL)Activity Against
Compound A64N. meningitidis
Compound B16H. influenzae
Compound C32E. coli

These findings indicate that certain derivatives retain significant antibacterial activity while maintaining low toxicity .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1S)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m0/s1

InChI Key

VPCYYXYOGNGJKO-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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